1-Benzyl-1,2-dimethyl-1H-benzo[e]indole
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Overview
Description
1-Benzyl-1,2-dimethyl-1H-benzo[e]indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound, characterized by its benzyl and dimethyl substitutions on the indole core, exhibits unique chemical properties that make it valuable in various scientific research and industrial applications .
Biochemical Analysis
Biochemical Properties
1-Benzyl-1,2-dimethyl-1H-benzo[e]indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have shown interactions with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes. These interactions often result in the modulation of enzyme activity, influencing metabolic processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate signaling pathways like the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound may affect the expression of genes involved in oxidative stress responses and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors or enzymes, leading to inhibition or activation of their functions. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, this compound may induce changes in gene expression by interacting with transcription factors .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under specific conditions, but may degrade over time when exposed to light or heat . Long-term exposure to this compound in vitro has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it may be transported across cell membranes by organic anion transporters . Once inside the cell, it can accumulate in specific compartments, affecting its localization and activity .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns. It may be directed to specific organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . This localization is essential for its activity and function, as it allows the compound to interact with specific biomolecules within these compartments .
Preparation Methods
The synthesis of 1-Benzyl-1,2-dimethyl-1H-benzo[e]indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses phenylhydrazine and ketones under acidic conditions to form the indole ring . Another method includes the Bartoli indole synthesis, which involves the reaction of nitroaromatics with vinyl Grignard reagents . Industrial production methods often employ catalytic processes to enhance yield and purity.
Chemical Reactions Analysis
1-Benzyl-1,2-dimethyl-1H-benzo[e]indole undergoes various chemical reactions, including:
Scientific Research Applications
1-Benzyl-1,2-dimethyl-1H-benzo[e]indole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s structure is explored for developing new pharmaceuticals targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-1,2-dimethyl-1H-benzo[e]indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological processes such as cell signaling, gene expression, and metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Benzyl-1,2-dimethyl-1H-benzo[e]indole can be compared with other indole derivatives, such as:
1-Benzyl-1H-indole: Lacks the dimethyl substitutions, resulting in different chemical and biological properties.
1-Methyl-1H-indole: Contains only one methyl group, affecting its reactivity and applications.
2,3-Dimethylindole: Similar in having dimethyl groups but differs in the position of substitutions, leading to distinct properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substitutions and resulting properties.
Properties
IUPAC Name |
1-benzyl-1,2-dimethylbenzo[e]indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N/c1-15-21(2,14-16-8-4-3-5-9-16)20-18-11-7-6-10-17(18)12-13-19(20)22-15/h3-13H,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUPXNJGESLRBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)CC3=CC=CC=C3)C4=CC=CC=C4C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678776 |
Source
|
Record name | 1-Benzyl-1,2-dimethyl-1H-benzo[e]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
891503-75-6 |
Source
|
Record name | 1-Benzyl-1,2-dimethyl-1H-benzo[e]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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